![molecular formula C17H24Cl3N3 B2854942 1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride CAS No. 2176201-46-8](/img/structure/B2854942.png)
1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride
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Overview
Description
“1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride” is a chemical compound that belongs to the class of pyridinylpiperazines . Pyridinylpiperazines are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked to a piperazine . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis of Piperazine Derivatives
Piperazine and its derivatives, including “1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride”, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, numerous methods have been reported for the synthesis of substituted piperazines .
Antagonists for Histamine H3 and Sigma-1 Receptors
Piperazine derivatives have shown promising results as antagonists for Histamine H3 and Sigma-1 receptors . They have been found to have promising antinociceptive properties, which could be beneficial in pain management .
Agonists for Human TAAR1 Receptor
Some piperazine derivatives have been found to be potent agonists at the human trace amine-associated receptor 1 (h TAAR1) . This could have potential applications in the treatment of various neurological and psychiatric disorders.
Reagent for Determination of Isocyanates
“1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride” may be employed as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . This could be useful in environmental monitoring and occupational health studies.
Reagent for Fluorometric Determination of Airborne Diisocyanates
This compound may also be employed as a reagent for the fluorometric determination of airborne diisocyanates . This could be particularly useful in industries where diisocyanates are used, such as the manufacture of polyurethane products.
Potential Applications in Drug Development
Given the wide range of biological and pharmaceutical activities of piperazine derivatives, “1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride” could have potential applications in the development of new drugs . Further research is needed to explore these possibilities.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with theserotonergic system and the benzodiazepine site of the GABAA receptor . These targets play crucial roles in regulating mood, anxiety, and other neurological functions.
Mode of Action
Similar compounds have been reported to exhibit anxiolytic-like activity mediated by theserotonergic system and the benzodiazepine site of the GABAA receptor . This suggests that the compound may interact with these targets, leading to changes in neuronal signaling and neurotransmitter release.
Biochemical Pathways
Given its potential interaction with the serotonergic system and the gabaa receptor, it may influence theserotonin signaling pathway and GABAergic neurotransmission . These pathways are involved in various downstream effects, including mood regulation, anxiety control, and other neurological functions.
Result of Action
Similar compounds have been reported to exhibitanxiolytic-like and antidepressant-like activities . This suggests that the compound may have potential effects on neuronal signaling and neurotransmitter release, leading to changes in mood and anxiety levels.
properties
IUPAC Name |
1-phenyl-4-(1-pyridin-2-ylethyl)piperazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3.3ClH/c1-15(17-9-5-6-10-18-17)19-11-13-20(14-12-19)16-7-3-2-4-8-16;;;/h2-10,15H,11-14H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJOGAADSUAFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCN(CC2)C3=CC=CC=C3.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride |
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